

Zapnometinib: A Technical Guide to Preclinical Research Findings

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Compound of Interest

Compound Name: Zapnometinib

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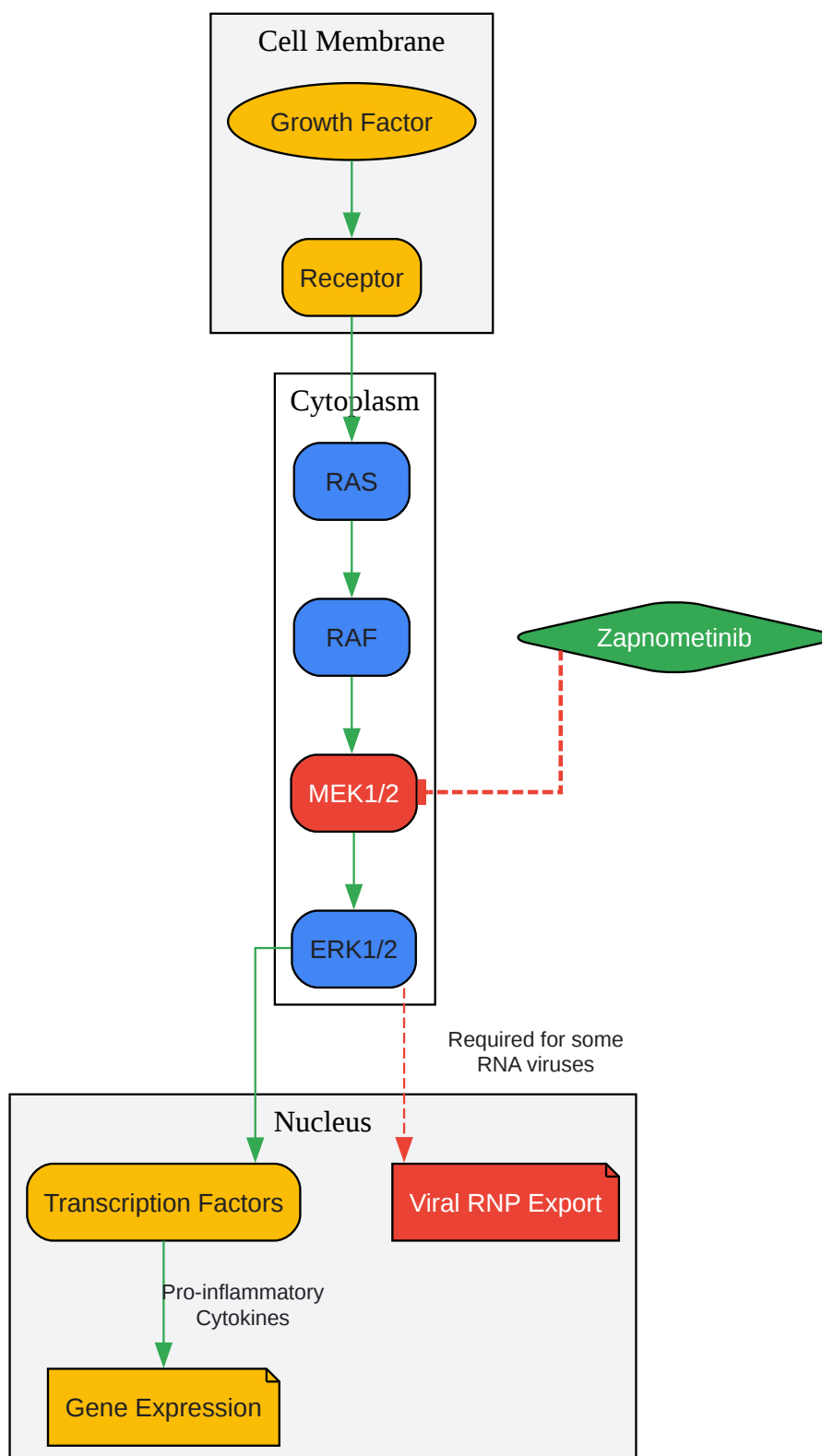
For Researchers, Scientists, and Drug Development Professionals

Introduction

Zapnometinib (ATR-002) is a potent and selective, orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase kinase (MEK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway.^{[1][2]} Originally investigated for its anti-cancer properties as the active metabolite of CI-1040, **Zapnometinib** has demonstrated significant therapeutic potential in the context of severe viral infections due to its dual mechanism of action: direct antiviral activity and modulation of the host immune response.^{[3][4]} This technical guide provides a comprehensive overview of the preclinical research findings for **Zapnometinib**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action: MEK1/2 Inhibition

Zapnometinib targets the cellular Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and the expression of cytokines and chemokines.^[1] Many RNA viruses exploit this pathway for their replication.^[5] By inhibiting MEK1 and MEK2, **Zapnometinib** prevents the phosphorylation of ERK1 and ERK2, thereby blocking downstream signaling.^[1] This inhibition has two primary effects: it reduces viral replication and mitigates the hyperinflammatory immune response often associated with severe viral infections.^{[1][6]}



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Zapnometinib inhibits MEK1/2 in the Raf/MEK/ERK signaling pathway.

Antiviral Preclinical Findings

Zapnometinib has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including influenza viruses and coronaviruses.[5][6]

In Vitro Antiviral Activity

Parameter	Virus	Cell Line	Value	Reference(s)
EC50	Influenza A and B viruses	Not specified	4.2–6.4 μ M	[4]
CC50	-	Human PBMCs	321.5 μ M	[4]
IC50	-	A549 cells	30.96 nM	[2]
IC50	-	MDCK cells	357 nM	[2]
IC50	-	Human PBMCs	15 nM	[2]
Viral Replication Inhibition	SARS-CoV-2 (wildtype, alpha, beta variants), SARS-CoV-1, MERS-CoV	Not specified	>90%	[5]

In Vivo Antiviral Efficacy

Preclinical studies in animal models have confirmed the in vivo efficacy of **Zapnometinib** in reducing viral load and mitigating disease severity.

Influenza Mouse Model: In a lethal H1N1 influenza virus infection model in mice, oral administration of **Zapnometinib** at doses of 25 mg/kg/day and 75 mg/kg/day significantly reduced lung virus titers and improved survival rates.[2] A 50%-80% reduction in MEK activity in peripheral blood mononuclear cells (PBMCs) was sufficient to decrease influenza virus titer in the lungs by over 90%.[4]

Syrian Hamster SARS-CoV-2 Model: In a well-established Syrian hamster model of SARS-CoV-2 infection, **Zapnometinib** treatment led to a significant reduction in viral load in the respiratory tract and attenuated pulmonary inflammation and lung injury.[5][7]

Anticancer Preclinical Findings

As the active metabolite of the former anticancer drug candidate CI-1040, **Zapnometinib**'s preclinical anticancer activity has been documented.

In Vitro Anticancer Activity of CI-1040

Parameter	Cancer Type	Cell Line	Value	Reference(s)
IC50 (MEK1)	-	Cell-free assay	17 nM	[8] [9]
GI50	Papillary Thyroid Carcinoma (BRAF mutation)	PTC cells	52 nM	[8]
GI50	Papillary Thyroid Carcinoma (RET/PTC1 rearrangement)	PTC cells	1.1 μ M	[8]
Anchorage-independent growth IC50	Murine Colon Carcinoma	C26	0.15 μ M	[10]

CI-1040 has also been shown to inhibit the proliferation of a wide range of breast cancer cell lines.[\[11\]](#)

In Vivo Anticancer Efficacy of CI-1040

In mouse xenograft models, oral administration of CI-1040 demonstrated significant anti-tumor activity.

Cancer Type	Model	Dosing	Tumor Growth Inhibition	Reference(s)
Colon Carcinoma	Mouse xenograft	48-200 mg/kg/dose	Up to 80%	[7] [8]
Papillary Thyroid Carcinoma (BRAF mutation)	Mouse xenograft	300 mg/kg/day	31.3% reduction	[8]
Papillary Thyroid Carcinoma (RET/PTC1 rearrangement)	Mouse xenograft	300 mg/kg/day	47.5% reduction	[8]

Preclinical Pharmacokinetics

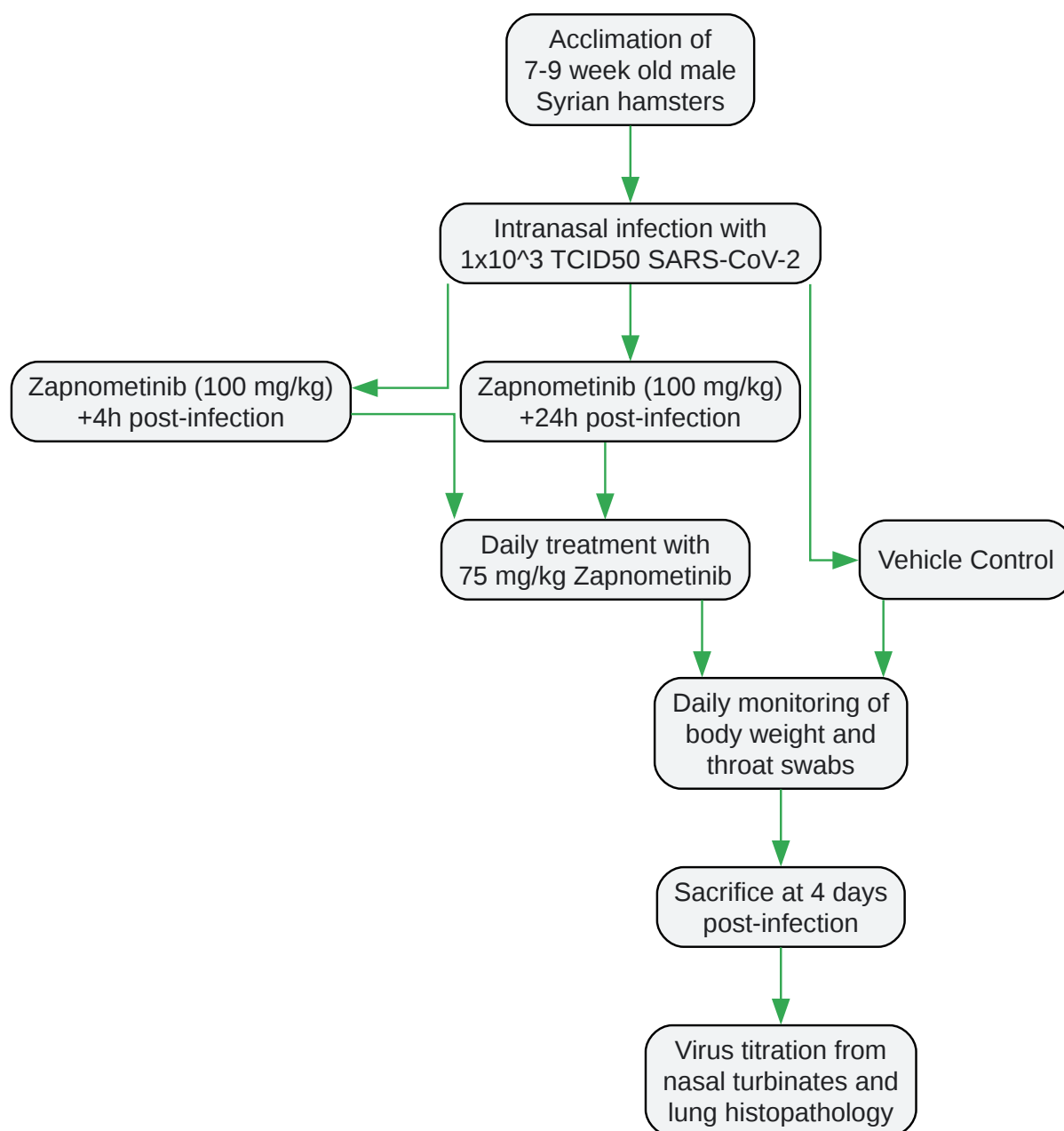
The pharmacokinetic profile of **Zapnometinib** has been evaluated in several species.

Species	Dose	Route	Cmax	AUC	T1/2	Reference(s)
Mouse	150 mg/kg	i.v.	-	860.02 μg·h/mL	8 h	[2] [4]
150 mg/kg	p.o.	-	1953.68 μg·h/mL	8 h	[2] [4]	
Rat (Male)	30 mg/kg [14C]- Zapnometi nib	p.o.	83.3 μg equiv/mL	-	-	[3]
Rat (Female)	30 mg/kg [14C]- Zapnometi nib	p.o.	122 μg equiv/mL	-	-	[3]
Syrian Hamster	30 mg/kg (15 mg/kg twice daily)	p.o.	-	-	8 h	[4]
60 mg/kg/day	p.o.	-	-	8 h	[4]	
Dog (Beagle)	300 mg/kg/day	p.o.	-	-	4-5 h	[4]
Human (Healthy Volunteers)	100, 300, 600, 900 mg	p.o.	-	-	19 h	[4]

Experimental Protocols

Syrian Hamster Model of SARS-CoV-2 Infection

This model is utilized to assess the in vivo antiviral efficacy of **Zapnometinib** against SARS-CoV-2.



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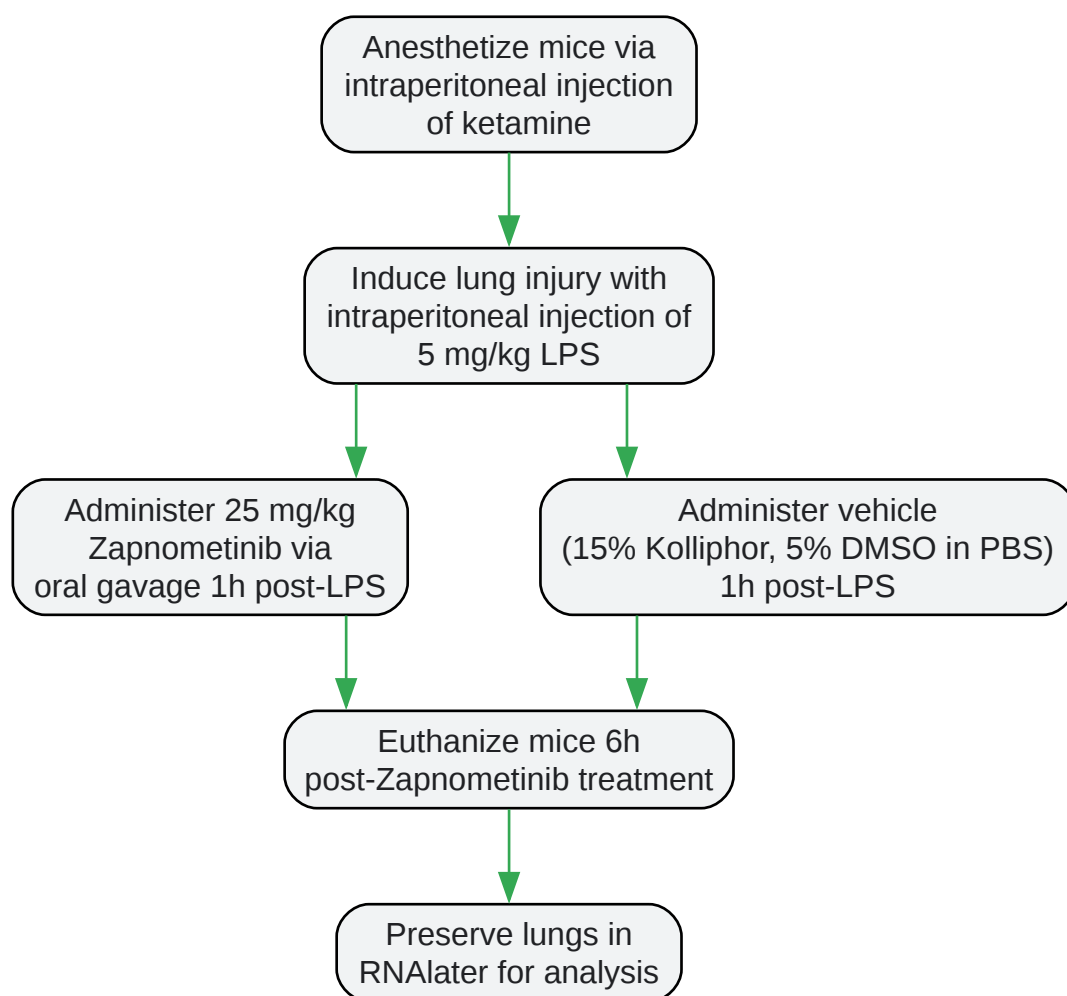
Workflow for the Syrian hamster SARS-CoV-2 infection model.

Methodology: Seven- to nine-week-old male Syrian hamsters are infected intranasally with 1×10^3 TCID50 of SARS-CoV-2.[7] Treatment with **Zapnometinib** (100 mg/kg) is initiated at either 4 hours or 24 hours post-infection, followed by a daily dose of 75 mg/kg.[7] Control animals receive a vehicle solution. Body weight and viral shedding (via throat swabs) are

monitored daily. At 4 days post-infection, animals are euthanized, and nasal turbinates and lungs are collected for viral load determination and histopathological analysis, respectively.[7]
[8]

Acute Lung Injury (ALI) Mouse Model

This model is used to evaluate the immunomodulatory and anti-inflammatory effects of **Zapnometinib**.



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Workflow for the acute lung injury (ALI) mouse model.

Methodology: Acute lung injury is induced in mice by an intraperitoneal injection of 5 mg/kg lipopolysaccharide (LPS).[7] One hour after LPS administration, the treatment group receives 25 mg/kg of **Zapnometinib** via oral gavage, while the control group receives a vehicle solution.

[7] Six hours after treatment, the mice are euthanized, and their lungs are harvested and preserved for analysis of inflammatory markers.[7]

Conclusion

The preclinical data for **Zapnometinib** strongly support its continued development as a therapeutic agent. Its dual antiviral and immunomodulatory mechanism of action makes it a promising candidate for the treatment of severe RNA virus infections where both viral replication and hyperinflammation contribute to pathology. Furthermore, its origins as an anti-cancer agent suggest that its therapeutic potential may extend beyond infectious diseases. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of this promising MEK inhibitor.

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